molecular formula C9H11ClFNO B13049861 (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL

Katalognummer: B13049861
Molekulargewicht: 203.64 g/mol
InChI-Schlüssel: PENSHPRZZMWWKP-ANLVUFKYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with significant applications in various fields, including medicinal chemistry and pharmacology. Its unique structure, featuring a chiral center and halogenated aromatic ring, makes it a valuable molecule for research and development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a halogenated benzene derivative.

    Chiral Resolution: The chiral center is introduced through a chiral resolution process, often using chiral catalysts or auxiliaries.

    Amination: The amino group is introduced via nucleophilic substitution reactions, using reagents like ammonia or amines.

    Hydroxylation: The hydroxyl group is added through oxidation reactions, using oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The halogenated aromatic ring allows for various substitution reactions, including nucleophilic and electrophilic substitutions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center and functional groups allow it to bind selectively to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1R,2S)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL: A diastereomer with different stereochemistry.

    (1S,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL: Another diastereomer with distinct properties.

    (1R,2R)-1-Amino-1-(6-chloro-2-bromophenyl)propan-2-OL: A similar compound with a bromine substituent instead of fluorine.

Uniqueness

(1R,2R)-1-Amino-1-(6-chloro-2-fluorophenyl)propan-2-OL is unique due to its specific stereochemistry and halogenation pattern, which confer distinct chemical and biological properties. Its chiral center and functional groups enable selective interactions with molecular targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C9H11ClFNO

Molekulargewicht

203.64 g/mol

IUPAC-Name

(1R,2R)-1-amino-1-(2-chloro-6-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-5,9,13H,12H2,1H3/t5-,9+/m1/s1

InChI-Schlüssel

PENSHPRZZMWWKP-ANLVUFKYSA-N

Isomerische SMILES

C[C@H]([C@@H](C1=C(C=CC=C1Cl)F)N)O

Kanonische SMILES

CC(C(C1=C(C=CC=C1Cl)F)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.